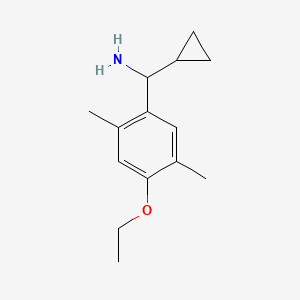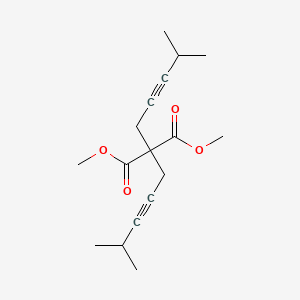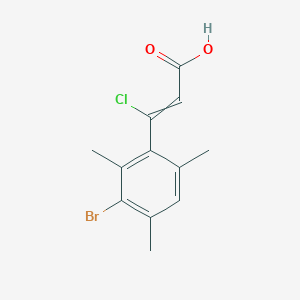
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid typically involves the bromination of 2,4,6-trimethylphenyl derivatives followed by chlorination and subsequent reactions to introduce the prop-2-enoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phenyl ring structure allows the compound to engage in various binding interactions, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2,4,6-trimethylphenyl isocyanate
- 3-Bromo-2,4,6-trimethylphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(3-Bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the prop-2-enoic acid moiety
Eigenschaften
CAS-Nummer |
195199-88-3 |
|---|---|
Molekularformel |
C12H12BrClO2 |
Molekulargewicht |
303.58 g/mol |
IUPAC-Name |
3-(3-bromo-2,4,6-trimethylphenyl)-3-chloroprop-2-enoic acid |
InChI |
InChI=1S/C12H12BrClO2/c1-6-4-7(2)12(13)8(3)11(6)9(14)5-10(15)16/h4-5H,1-3H3,(H,15,16) |
InChI-Schlüssel |
GDBIBYPMJULFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=CC(=O)O)Cl)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


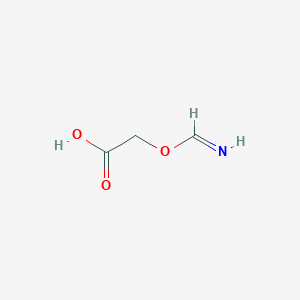
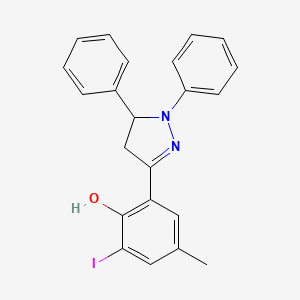
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
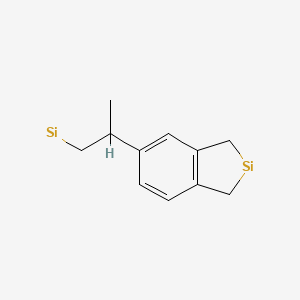

![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
